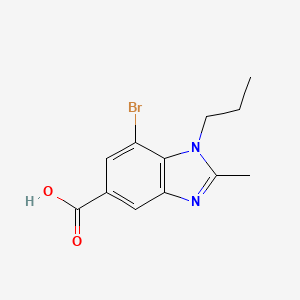

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

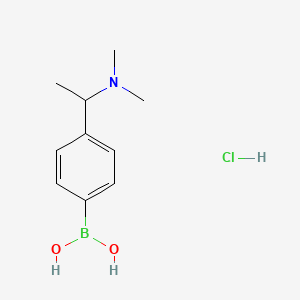

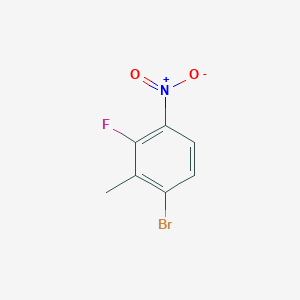

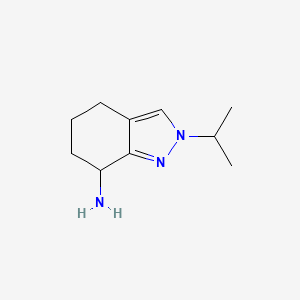

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O2 . It has a molecular weight of 297.14 . The compound is also known by other names such as 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid and 7-bromo-2-methyl-1-propyl-1H-1,3-benzodiazole-5-carboxylic acid .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for the compound isInChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) . This indicates the presence of a bromine atom, a carboxylic acid group, and a benzodiazole ring in the structure. Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a topological polar surface area of 55.1Ų, indicating its polarity . It has a XLogP3 value of 2.9, suggesting its lipophilicity . The compound has 3 rotatable bonds , which could influence its conformational flexibility.Applications De Recherche Scientifique

Synthesis of CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist, which involves the use of a related compound, demonstrates the relevance of such brominated compounds in the development of therapeutic agents. This synthesis process includes steps like esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a foundation for creating potent drugs for treating conditions like HIV (Ikemoto et al., 2005).

Antimicrobial Activity

Research into 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles shows that brominated compounds can be potent antimicrobial agents. The study involved synthesizing a series of new compounds and testing their antimicrobial activity, indicating the potential of brominated benzodiazoles in developing new antimicrobial drugs (Bhagat, Deshmukh, & Kuberkar, 2012).

Development of Fluorescent Probes

A new fluorescent and colorimetric pH probe based on a benzothiazole derivative has been developed, showcasing the application of such compounds in creating sensitive and selective probes for biological and chemical analyses. The probe's design allows for monitoring acidic and alkaline solutions, demonstrating the versatility of brominated benzodiazoles in scientific research (Diana et al., 2020).

Propriétés

IUPAC Name |

7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSAXPZTOZSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)